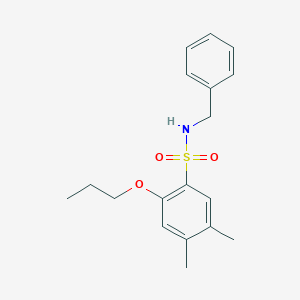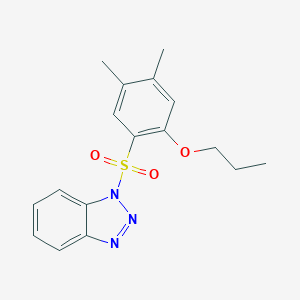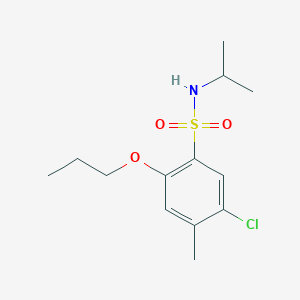
(4-((4-クロロ-2,5-ジメトキシフェニル)スルホニル)ピペラジン-1-イル)(フラン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
科学的研究の応用
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing drugs.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-chloro-2,5-dimethoxyaniline to form the corresponding sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the piperazinyl derivative. Finally, the furan-2-ylmethanone moiety is introduced through a coupling reaction, often facilitated by a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, or other aromatic rings.
作用機序
The mechanism of action of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages such as improved selectivity, potency, or stability compared to similar compounds.
特性
IUPAC Name |
[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S/c1-24-14-11-16(15(25-2)10-12(14)18)27(22,23)20-7-5-19(6-8-20)17(21)13-4-3-9-26-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFFYIDMVXXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497720.png)












